Ipragliflozin

Pharmacodynamics Duration of Action Glucose Variability

Ipragliflozin (ASP1941) offers a differentiated profile: long-acting pharmacodynamics with fast onset, exclusive UGT2B7 metabolism (no CYP involvement), and a 254-fold SGLT2/SGLT1 selectivity window. This unique combination ensures low glucose variability and eliminates DDI confounds, making it superior to CYP-metabolized SGLT2 inhibitors for co-administration studies. Ideal for chronic diabetic rodent models requiring stable, round-the-clock SGLT2 inhibition. Order high-purity ipragliflozin for reproducible results.

Molecular Formula C21H21FO5S
Molecular Weight 404.5 g/mol
CAS No. 761423-87-4
Cat. No. B1672104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpragliflozin
CAS761423-87-4
Synonyms(1S)-1,5-anhydro-1-(3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl)-D-glucitol
ASP-1941
ASP1941
ipragliflozin
Suglat
Molecular FormulaC21H21FO5S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
InChIInChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1
InChIKeyAHFWIQIYAXSLBA-RQXATKFSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ipragliflozin (CAS 761423-87-4) – SGLT2 Inhibitor Class Reference & Baseline Characteristics for Procurement


Ipragliflozin (ASP1941) is a highly potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor [1]. It functions by suppressing renal glucose reabsorption in the proximal tubules, thereby increasing urinary glucose excretion (UGE) and lowering blood glucose levels in an insulin-independent manner [1]. Ipragliflozin is an oral, once-daily antidiabetic agent approved in Japan and South Korea for the treatment of type 2 diabetes mellitus (T2DM) [2]. It is derived from the phlorizin scaffold but has been chemically optimized for enhanced SGLT2 selectivity and oral bioavailability [1].

Why Generic Substitution of Ipragliflozin (CAS 761423-87-4) with Other SGLT2 Inhibitors is Not Scientifically Justified


SGLT2 inhibitors are not a homogeneous class; they exhibit clinically and preclinically meaningful differences in pharmacokinetic (PK) profiles, SGLT2/SGLT1 selectivity ratios, and the kinetics of their pharmacodynamic (PD) effects [1]. These variations translate into differences in the quality of daily blood glucose control, including the variability of glucose levels, the speed of therapeutic onset, and the potential for off-target interactions [1]. Ipragliflozin demonstrates a unique combination of long-acting pharmacodynamics combined with a fast onset of action, a profile not shared by all comparators [1]. The quantitative evidence detailed in Section 3 confirms that substituting Ipragliflozin with another SGLT2 inhibitor would alter key experimental or therapeutic parameters.

Ipragliflozin (CAS 761423-87-4): Quantified Differentiation from Closest SGLT2 Inhibitor Comparators


Ipragliflozin vs. Dapagliflozin, Empagliflozin, Canagliflozin: A Unique Long-Acting Pharmacodynamic Profile with Fast Onset

In a comprehensive comparative study of six commercially available SGLT2 inhibitors in Japan, ipragliflozin and dapagliflozin were classified as 'long-acting,' while tofogliflozin, canagliflozin, empagliflozin, and luseogliflozin were 'intermediate-acting.' Crucially, within the long-acting category, ipragliflozin (and luseogliflozin) exhibited a faster onset of pharmacological effect compared to the other four drugs [1]. This dual property—long duration of action combined with a rapid onset—is a differentiating feature of ipragliflozin. Long-acting SGLT2 inhibitors like ipragliflozin were associated with lower variability in blood glucose levels due to a sustained increase in urinary glucose excretion [1].

Pharmacodynamics Duration of Action Glucose Variability Diabetes Mellitus, Type 2

Ipragliflozin vs. Empagliflozin and Dapagliflozin: Differentiated SGLT2 Selectivity Profile

SGLT2 selectivity, defined as the ratio of IC50 for SGLT1 to IC50 for SGLT2, varies widely among approved agents, which can influence the risk of SGLT1-mediated gastrointestinal side effects. Ipragliflozin exhibits an intermediate selectivity profile (254-fold) that is distinct from the higher selectivity of empagliflozin (2,680-fold) and tofogliflozin (2,912-fold) and the lower selectivity of canagliflozin (155-fold) [1]. This positions ipragliflozin in a unique selectivity tier relative to its peers, with potential implications for therapeutic index and tolerability.

SGLT2 Selectivity SGLT1 Inhibition Off-Target Effects In Vitro Pharmacology

Ipragliflozin vs. Canagliflozin, Empagliflozin: Superior Human Oral Bioavailability

Oral bioavailability is a critical determinant of dose requirements and inter-subject variability. Ipragliflozin demonstrates exceptionally high oral bioavailability in humans, quantified at 90.2% [1]. This value is substantially higher than the reported bioavailability for canagliflozin (~65%) and empagliflozin (~78%), and it also exceeds that of dapagliflozin (~78%) [2]. This high bioavailability indicates efficient absorption and minimal first-pass metabolism, which can translate to more predictable systemic exposure and potentially lower inter-individual variability.

Bioavailability Pharmacokinetics Oral Absorption Drug Metabolism

Ipragliflozin vs. Luseogliflozin: Exclusive Glucuronidation Metabolism Reduces CYP-Mediated Drug Interaction Risk

The primary metabolic pathway of ipragliflozin is glucuronidation, mediated predominantly by UGT2B7, with no significant involvement of cytochrome P450 (CYP) enzymes [1]. This is in direct contrast to luseogliflozin and tofogliflozin, which are primarily metabolized by CYP enzymes [2]. This exclusive reliance on UGT pathways significantly reduces the potential for pharmacokinetic drug-drug interactions (DDIs) with the vast number of drugs that are CYP substrates, inducers, or inhibitors, a common challenge in polypharmacy scenarios.

Drug Metabolism Drug-Drug Interactions UGT CYP450

Ipragliflozin (CAS 761423-87-4): High-Value Application Scenarios Driven by Differentiated Evidence


In Vivo Studies Requiring Sustained 24-Hour Target Engagement with Minimized Glucose Excursions

Based on the evidence of ipragliflozin's long-acting pharmacodynamic classification and its association with lower blood glucose variability, this compound is optimally suited for chronic dosing studies in diabetic rodent models where the goal is to achieve stable, round-the-clock SGLT2 inhibition. This profile minimizes confounding variables related to fluctuating drug levels and glucose control, making ipragliflozin a preferred choice over intermediate-acting agents like canagliflozin or empagliflozin for such protocols [1].

Research on Drug-Drug Interaction (DDI) Liabilities in Polypharmacy Models

Given its exclusive metabolism via UGT (specifically UGT2B7) and lack of CYP involvement, ipragliflozin is a scientifically superior choice for studies designed to assess DDI potential or for use in animal models where co-administration of CYP-modulating compounds is required. This metabolic pathway reduces the risk of confounding pharmacokinetic interactions compared to CYP-metabolized SGLT2 inhibitors like luseogliflozin or tofogliflozin [2].

Pharmacology Studies Focused on SGLT2 Selectivity and Off-Target Panel Screening

Ipragliflozin's well-characterized selectivity profile against a broad panel of SGLT isoforms (SGLT1-6) and its inactivity against GLUT transporters and numerous other receptors makes it an ideal tool compound for dissecting SGLT2-specific pharmacology. Researchers investigating off-target effects or seeking a control with a defined, intermediate SGLT2/SGLT1 selectivity window (254-fold) will find ipragliflozin's quantified profile more informative than compounds with extreme selectivity ratios [3].

Technical Documentation Hub

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